![molecular formula C22H32N4O3 B2628345 tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1214102-07-4](/img/structure/B2628345.png)
tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate
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Overview
Description
This compound, also known as tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, has the CAS Number 953071-73-3 and a molecular weight of 301.39 . It is a solid substance stored at 2-8°C in a sealed, dry environment .
Synthesis Analysis
The synthesis of tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate involves the reaction of Di-tert-butyl dicarbonate and 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .Molecular Structure Analysis
The molecular formula of this compound is C17H23N3O2 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3 . Its pKa is predicted to be 11.83±0.10 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate, also known as tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate:
Anticancer Research
This compound has shown potential in anticancer research due to its structural components, particularly the benzimidazole moiety. Benzimidazole derivatives are known for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and cell division . Research has indicated that such compounds can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer drugs.
Antimicrobial Activity
The benzimidazole ring in this compound is also significant in antimicrobial research. Benzimidazole derivatives have been found to exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . This makes the compound a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anti-inflammatory Properties
Research has shown that compounds containing benzimidazole structures can possess anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes them useful in developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Research
The compound’s structure suggests potential antioxidant properties. Benzimidazole derivatives have been studied for their ability to scavenge free radicals and protect cells from oxidative stress . This application is particularly relevant in the context of diseases where oxidative stress plays a key role, such as neurodegenerative diseases and cardiovascular disorders.
Antiviral Applications
Benzimidazole derivatives have been explored for their antiviral properties, particularly against viruses like HIV and hepatitis . The compound’s ability to interfere with viral replication and inhibit viral enzymes makes it a promising candidate for antiviral drug development.
Enzyme Inhibition
The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Benzimidazole derivatives have been found to inhibit enzymes such as tyrosine kinases and proteases . This property is valuable in developing drugs for diseases where enzyme dysregulation is a factor, such as cancer and metabolic disorders.
Neuroprotective Effects
Research has indicated that benzimidazole derivatives can have neuroprotective effects . These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes the compound a potential candidate for developing neuroprotective therapies.
Anthelmintic Activity
Benzimidazole derivatives are well-known for their anthelmintic activity, which is the ability to expel parasitic worms (helminths) from the body . This application is particularly important in veterinary medicine and in treating parasitic infections in humans.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-14(24-21(28)29-22(2,3)4)20(27)23-13-15-9-11-16(12-10-15)19-25-17-7-5-6-8-18(17)26-19/h5-8,14-16H,9-13H2,1-4H3,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYEGNMPWXNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate |
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